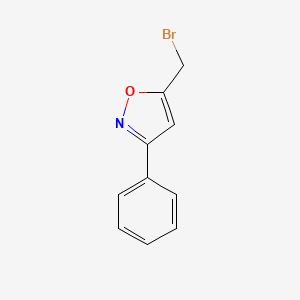

5-(Bromomethyl)-3-phenylisoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRMBFFXQKJEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372738 | |

| Record name | 5-(Bromomethyl)-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-50-1 | |

| Record name | 5-(Bromomethyl)-3-phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-3-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)-3-phenylisoxazole: Structure, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of 5-(bromomethyl)-3-phenylisoxazole. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource for understanding and utilizing this heterocyclic compound.

Core Compound Information

This compound is a halogenated heterocyclic compound featuring a phenyl-substituted isoxazole core with a reactive bromomethyl group. This functional handle makes it a valuable building block in synthetic organic chemistry for the introduction of the 3-phenylisoxazole-5-methyl moiety into larger molecules.

Structure and Identification

The chemical structure of this compound is characterized by a five-membered isoxazole ring, substituted with a phenyl group at the 3-position and a bromomethyl group at the 5-position.

Molecular Structure:

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-(Bromomethyl)-3-phenyl-1,2-oxazole |

| CAS Number | 2039-50-1 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| SMILES | BrCc1cc(no1)c2ccccc2 |

| InChI | 1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2 |

| InChI Key | ANRMBFFXQKJEIS-UHFFFAOYSA-N |

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, the following table summarizes its known properties and provides predicted values for others based on its structure.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | |

| Melting Point | Not Reported | Data for the similar compound 5-(4-bromophenyl)-3-phenylisoxazole is 184-185 °C. |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Flash Point | Not Applicable |

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Technique | Expected Peaks |

| ¹H NMR | δ ~7.8 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~6.5 (s, 1H, isoxazole-H), ~4.5 (s, 2H, CH₂Br) |

| ¹³C NMR | δ ~170 (C |

The Pivotal Role of 5-(Bromomethyl)-3-phenylisoxazole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2][3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore, contributing to the therapeutic efficacy of drugs targeting a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5] Within the diverse family of isoxazole-containing molecules, 5-(Bromomethyl)-3-phenylisoxazole emerges as a particularly valuable and reactive intermediate. Its strategic importance lies in the bromomethyl group at the 5-position, which acts as a key electrophilic handle, enabling the facile covalent linkage of the 3-phenylisoxazole moiety to a variety of molecular scaffolds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound in the design and discovery of novel therapeutic agents.

Synthesis of this compound and its Precursors

The synthesis of this compound is typically achieved through the bromination of its precursor, 5-methyl-3-phenylisoxazole. The overall synthetic strategy involves the initial construction of the isoxazole ring followed by the functionalization of the methyl group.

Synthesis of 5-Methyl-3-phenylisoxazole

The formation of the 3-phenyl-5-methylisoxazole core can be accomplished through several synthetic routes. A common and effective method involves the cycloaddition reaction between a nitrile oxide and an alkyne.

Experimental Protocol: Synthesis of 5-Methyl-3-phenylisoxazole

A general procedure for the synthesis of 5-methyl-3-phenylisoxazole involves the reaction of benzaldehyde oxime with a source of chlorine to generate the corresponding hydroximoyl chloride, which then undergoes a dehydrochlorination in the presence of a base to form the benzonitrile oxide. This reactive intermediate subsequently undergoes a [3+2] cycloaddition with propyne to yield the target isoxazole.

Bromination of 5-Methyl-3-phenylisoxazole

The conversion of 5-methyl-3-phenylisoxazole to this compound is typically achieved through a radical bromination reaction, often using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide or AIBN.

Experimental Protocol: Synthesis of this compound

A solution of 5-methyl-3-phenylisoxazole in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) is treated with N-bromosuccinimide and a catalytic amount of a radical initiator. The reaction mixture is heated under reflux for several hours. After completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or recrystallization to afford this compound. A patent for the synthesis of a related compound, 3-phenyl-5-methylisoxazole-4-formyl chloride, highlights the use of various organic solvents and reaction conditions that can be adapted for this bromination step.[6]

A general synthetic pathway for this compound is depicted in the following workflow diagram.

Role as a Reactive Intermediate in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups and molecular fragments.

Reactions with Nucleophiles

This compound readily reacts with various nucleophiles, including amines, thiols, and alcohols, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reactivity is fundamental to its application as a synthon for incorporating the 3-phenylisoxazole motif into larger drug-like molecules. For instance, the reaction with secondary amines leads to the formation of previously unknown aminoisoxazoles.[7]

Experimental Protocol: General Procedure for Nucleophilic Substitution

To a solution of this compound in a suitable polar aprotic solvent such as DMF or acetonitrile, the desired nucleophile (e.g., a primary or secondary amine) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) are added. The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the product by column chromatography.

The following diagram illustrates the general reactivity of this compound with various nucleophiles.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijpca.org [ijpca.org]

- 4. ijcrt.org [ijcrt.org]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(Bromomethyl)-3-phenylisoxazole (CAS 2039-50-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Bromomethyl)-3-phenylisoxazole (CAS No. 2039-50-1), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, safety and handling, and known applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid, halogenated heterocyclic compound.[1] Its core structure features a phenyl group attached to an isoxazole ring, which is further functionalized with a bromomethyl group, making it a reactive intermediate for further chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2039-50-1 | [2][3] |

| Molecular Formula | C₁₀H₈BrNO | [1][4] |

| Molecular Weight | 238.08 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Boiling Point | 348.4°C at 760 mmHg | [5] |

| Purity | >97% (typical) | [3][6] |

| Storage | Sealed in dry, 2-8°C | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| SMILES | BrCc1cc(no1)-c2ccccc2 | [1] |

| InChI | 1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2 | [1] |

| InChI Key | ANRMBFFXQKJEIS-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD00159724 | [1][2] |

| PubChem Substance ID | 329815876 | [1] |

Synthesis and Reactivity

Applications in Drug Discovery

The phenylisoxazole scaffold is a recognized pharmacophore present in numerous biologically active compounds. While research on this compound itself is specific, the broader class of phenylisoxazoles has shown promise in various therapeutic areas.

One report identifies this compound as a methoxy-bromo analog of fluoroquinolones, suggesting a potential mode of action through the inhibition of bacterial DNA gyrase and topoisomerase IV. This positions the compound as a potential starting point for the development of novel antibacterial agents.

Furthermore, derivatives of the closely related 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions.[7] Additionally, 3-phenylisoxazole derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[8] These examples highlight the versatility of the phenylisoxazole core in targeting diverse biological pathways.

Experimental Protocols

Detailed experimental protocols for the use of this compound are typically found within proprietary research and development settings or specific scientific publications. However, a general workflow for its application as a synthetic intermediate in drug discovery can be conceptualized.

Safety and Handling

This compound is classified as an acute oral toxicant and can cause severe skin burns and eye damage.[6][9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]

Table 3: GHS Hazard Information

| Pictogram | GHS07 (Exclamation Mark)[1] |

| Signal Word | Warning[1] |

| Hazard Statements | H302: Harmful if swallowed.[1] H314: Causes severe skin burns and eye damage.[9] |

| Precautionary Statements | P260: Do not breathe dust.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10] P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[9][10] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[9][10] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

In case of accidental exposure, it is crucial to seek immediate medical attention.[6] First-aid measures include rinsing the affected area with plenty of water and removing contaminated clothing.[6] For inhalation, move the individual to fresh air.[6][11] If ingested, rinse the mouth with water and do not induce vomiting.[6][10][11]

The compound is stable under normal conditions, but is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[6] It is also noted to decompose in contact with water.[10]

Conclusion

This compound is a valuable and reactive building block for chemical synthesis. Its utility is underscored by the established biological activity of the phenylisoxazole scaffold in diverse therapeutic areas, including antibacterial and anticancer research. While detailed experimental protocols and specific biological pathway interactions for this particular compound require further investigation from specialized literature, its physicochemical properties and established reactivity profile provide a solid foundation for its application in the design and synthesis of novel small molecules for drug discovery and development. Researchers should exercise appropriate caution during handling, adhering to the safety guidelines outlined in the available Safety Data Sheets.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2039-50-1|this compound|BLD Pharm [bldpharm.com]

- 3. 5-Bromomethyl-3-phenyl-isoxazole [allbiopharm.com]

- 4. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 5. 5-(bromomethyl)-3-phenyl-1,2-oxazole2039-50-1,Purity98%_Shanghai Dano Pharmaceutical Co.,Ld [molbase.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.pt [fishersci.pt]

- 11. echemi.com [echemi.com]

biological significance of the isoxazole scaffold in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile bioisostere have propelled the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the isoxazole scaffold, detailing its role in drug design, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on critical signaling pathways.

Physicochemical Properties and Biological Significance

The isoxazole nucleus imparts favorable physicochemical characteristics to drug candidates. Its aromatic nature contributes to molecular rigidity and planarity, facilitating well-defined interactions with biological targets. The presence of both a nitrogen and an oxygen atom allows for hydrogen bond donor and acceptor capabilities, crucial for anchoring ligands within protein binding pockets.[1][2] Furthermore, the isoxazole ring is relatively stable to metabolic degradation, contributing to improved pharmacokinetic profiles.[3]

From a biological perspective, the isoxazole scaffold is a key component in a multitude of approved drugs with a wide range of therapeutic applications. These include antibacterial agents like sulfamethoxazole, the anti-inflammatory COX-2 inhibitor valdecoxib, and the immunomodulatory drug leflunomide.[3][4] The versatility of this scaffold allows for the fine-tuning of steric and electronic properties through substitution at its various positions, enabling the optimization of potency, selectivity, and pharmacokinetic parameters.[5][6]

Data Presentation: Biological Activities of Isoxazole Derivatives

The following tables summarize quantitative data for various isoxazole-containing compounds, highlighting their potent and diverse biological activities.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| TTI-4 | MCF-7 (Breast) | MTT | 2.63 | [7] |

| Compound 11 | MCF-7, Hep3B, KB, SF-268, MKN-48 | Not Specified | 2.3 - 3.6 | [8] |

| Harmine Derivative | MCF-7 (Breast) | Not Specified | 0.7 | [8] |

| Harmine Derivative | HCT116 (Colon) | Not Specified | 1.3 | [8] |

| VER-52296/NVP-AUY922 | Various Human Cancer Cell Lines | Proliferation | Average GI50 = 0.009 | [9] |

| Isoxazole-carboxamide 2d | HeLa (Cervical) | MTT | 15.48 µg/mL | [10] |

| Isoxazole-carboxamide 2d & 2e | Hep3B (Liver) | MTT | ~23 µg/mL | [10] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound | Target | Assay | IC50 / Ki | Reference |

| Valdecoxib | COX-2 | Not Specified | - | [11] |

| Isoxazole Derivative C6 | COX-2 | In vitro enzyme inhibition | - | [12] |

| Isoxazole Derivative C5 | COX-2 | In vitro enzyme inhibition | 0.85 µM | [12] |

| Isoxazole Derivative C3 | COX-2 | In vitro enzyme inhibition | 0.93 µM | [12] |

| A77 1726 (Leflunomide metabolite) | DHODH | Enzyme inhibition | Ki = 2.7 µM | [13][14] |

| H-006 | DHODH | Enzyme inhibition | 3.8 nM | [15] |

| VER-52296/NVP-AUY922 | Hsp90 | Fluorescence polarization | 21 nM | [9] |

| Isoxazole 3 | JNK3 | Biochemical | - | [16] |

| Isoxazole Derivative 10 | RORγt | TR-FRET | 140 nM | [17] |

| Isoxazole Derivative 11 | RORγt | TR-FRET | 110 nM | [17] |

Table 3: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| TPI-2, TPI-5, TPI-14 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Tube Dilution | Not specified as most active | |

| Isoxazole Derivative 178d | E. coli | Turbidometric | 117 | [18] |

| Isoxazole Derivative 178e | E. coli | Turbidometric | 110 | [18] |

| Isoxazole Derivative 178f | E. coli | Turbidometric | 95 | [18] |

| Isoxazole Derivative 40 | E. coli | Not Specified | 2.0 | [19] |

| Isoxazole Derivative 40 | S. aureus, E. faecalis, K. pneumoniae | Not Specified | 1.6 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of isoxazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][20]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[21]

-

Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After incubation, remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.[21]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete solubilization.[20] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[7]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Isoxazole compounds dissolved in a suitable solvent

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

96-well microtiter plates

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the isoxazole compounds in the broth medium in the wells of a 96-well plate.[5]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.[5]

-

Controls: Include a growth control (broth and inoculum), a sterility control (broth only), and a positive control with a standard antibiotic.[5]

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[5]

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[5]

Enzyme Inhibition Assay: Dihydroorotate Dehydrogenase (DHODH)

This spectrophotometric assay measures the inhibition of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[22]

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer

-

Isoxazole compounds (e.g., A77 1726)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate, add the test compound, DHODH enzyme solution, and incubate for a short period.[22]

-

Reaction Initiation: Initiate the reaction by adding a mixture of DHO, DCIP, and CoQ10.[22]

-

Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time.[22] The rate of decrease is proportional to the DHODH activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.[13]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to isoxazole-based drug discovery.

Caption: Mechanism of Action of Leflunomide.

Caption: COX-2 Inhibition by Valdecoxib.

Caption: Isoxazole Drug Discovery Workflow.

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile nucleus in the field of drug discovery. Its favorable physicochemical properties, synthetic accessibility, and the ability to modulate a wide range of biological targets underscore its enduring importance. This technical guide has provided a comprehensive overview of the biological significance of the isoxazole moiety, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms of action. This information serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic scaffold in the development of novel medicines to address unmet medical needs.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. | Sigma-Aldrich [merckmillipore.com]

- 14. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. MTT (Assay protocol [protocols.io]

- 22. benchchem.com [benchchem.com]

The Versatile Scaffold: A Deep Dive into 3,5-Disubstituted Isoxazoles in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Among its various isomeric forms, the 3,5-disubstituted isoxazole core has garnered significant attention as a "privileged structure." This is due to its remarkable versatility as a synthetic intermediate and its frequent appearance in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of 3,5-disubstituted isoxazoles, offering valuable insights for researchers and professionals in drug discovery and development.

Synthesis of 3,5-Disubstituted Isoxazoles: A Focus on 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is highly regioselective, typically affording the 3,5-disubstituted isomer as the major product. The reaction proceeds through a concerted pericyclic mechanism, as depicted below.

Caption: General scheme of the 1,3-dipolar cycloaddition for the synthesis of 3,5-disubstituted isoxazoles.

Recent advancements in this area have focused on developing more sustainable and efficient protocols, including the use of microwave irradiation, solvent-free conditions, and green solvents.[1][2][3] These methods often lead to shorter reaction times, higher yields, and easier purification.

Quantitative Data on the Synthesis of 3,5-Disubstituted Isoxazoles

The following table summarizes the reaction yields for the synthesis of various 3,5-disubstituted isoxazoles under different conditions, highlighting the efficiency of the 1,3-dipolar cycloaddition reaction.

| Entry | R1 | R2 | Conditions | Yield (%) | Reference |

| 1 | Phenyl | Phenyl | MnO2, Toluene, Reflux | 99 | [4] |

| 2 | Phenyl | Phenyl | O2 (1 atm), 100 °C, 12 h | 85 | [5] |

| 3 | 4-Bromophenyl | Phenyl | O2 (1 atm), 100 °C, 12 h | 84 | [5] |

| 4 | 3-Chlorophenyl | Phenyl | O2 (1 atm), 100 °C, 12 h | 86 | [5] |

| 5 | Phenyl | p-Tolyl | O2 (1 atm), 100 °C, 12 h | 79 | [5] |

| 6 | Phenyl | m-Tolyl | O2 (1 atm), 100 °C, 12 h | 80 | [5] |

| 7 | Phenyl | 4-Chlorophenyl | O2 (1 atm), 100 °C, 12 h | 88 | [5] |

| 8 | Methyl | Phenyl | O2 (1 atm), 100 °C, 12 h | 78 | [5] |

| 9 | Phenyl | Phenyl | Cu/Al2O3, ball-milling | moderate to excellent | [6] |

Experimental Protocols

General Procedure for the Synthesis of 3,5-Diphenylisoxazole:

A representative experimental protocol for the synthesis of 3,5-diphenylisoxazole is as follows:

Caption: A typical experimental workflow for the synthesis and purification of a 3,5-disubstituted isoxazole.

Detailed Protocol:

To a flask equipped with a Dean-Stark trap, 3,5-diphenylisoxazoline (1.0 mmol), manganese (IV) oxide (18.0 mmol), and toluene (35 mL) are added.[4] The mixture is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered over celite and the filter cake is washed with dichloromethane. The filtrate is concentrated under reduced pressure to yield the crude product, which is then purified by recrystallization from ethanol to afford pure 3,5-diphenylisoxazole.[4]

Reactivity of 3,5-Disubstituted Isoxazoles: The Power of Ring-Opening Reactions

The isoxazole ring, despite its aromatic character, possesses a labile N-O bond that can be cleaved under various conditions. This susceptibility to ring-opening makes 3,5-disubstituted isoxazoles valuable synthetic intermediates, providing access to a range of other important molecular scaffolds.

Caption: The synthetic potential of 3,5-disubstituted isoxazoles through various ring-opening transformations.

Reductive Ring-Opening: Catalytic hydrogenation (e.g., using H2/Pd or Raney Ni) or iron-catalyzed transfer hydrogenation can reductively cleave the N-O bond of isoxazoles to furnish versatile β-enaminones.[7][8]

Base-Mediated Ring-Opening: In the presence of a base, the isoxazole ring can be opened to yield β-ketonitriles.[9]

Photochemical Rearrangement: Irradiation with UV light can induce the rearrangement of isoxazoles to other heterocyclic systems, such as oxazoles, or generate highly reactive ketenimine intermediates.[10][11]

Transition Metal-Catalyzed Ring-Opening and Annulation: Transition metals like iron, ruthenium, and gold can catalyze the ring-opening of isoxazoles and subsequent annulation reactions with various partners to construct more complex heterocyclic systems like pyrroles and pyridines.[12]

Ring-Opening Fluorination: Treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent can lead to a ring-opening fluorination, providing access to α-fluorinated β-cyanoketones.[13]

Applications in Drug Discovery and Materials Science

The 3,5-disubstituted isoxazole scaffold is a prominent feature in a multitude of compounds with diverse biological activities. Its ability to act as a bioisostere for other functional groups, such as amides and esters, along with its favorable physicochemical properties, makes it an attractive moiety for drug design.

Anticancer Activity

Numerous 3,5-disubstituted isoxazole derivatives have been synthesized and evaluated for their anticancer properties. These compounds often exhibit potent cytotoxicity against various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values for selected 3,5-disubstituted isoxazole derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Tyrosol-isoxazole derivative 3d | K562 (Leukemia) | 45 | [1] |

| Tyrosol-isoxazole derivative 3a | K562 (Leukemia) | 55 | [1] |

| Tyrosol-isoxazole derivative 3e | K562 (Leukemia) | 54.5 | [1] |

| Isoxazole derivative 1d | MDA-MB 231 (Breast Cancer) | 46.3 (µg/mL) | [14] |

| Isoxazole derivative 5e | MCF-7 (Breast Cancer) | 5.85 | [15] |

| Isoxazole derivative 5h | MCF-7 (Breast Cancer) | 8.754 | [15] |

| Isoxazole derivative 6g | MCF-7 (Breast Cancer) | 10.84 | [15] |

| Isoxazole derivative 6h | MCF-7 (Breast Cancer) | 9.867 | [15] |

| Isoxazole derivative 6l | MCF-7 (Breast Cancer) | 11.71 | [15] |

| Isoxazole derivative 7b | MCF-7 (Breast Cancer) | 14.70 | [15] |

| Isoxazole derivative 8f | MCF-7 (Breast Cancer) | 15.33 | [15] |

Other Therapeutic Areas

Beyond oncology, 3,5-disubstituted isoxazoles have shown promise in a range of other therapeutic areas, including as anti-inflammatory, antimicrobial, and antiviral agents. The isoxazole ring can be found in several marketed drugs, highlighting its clinical significance.

Materials Science

The rigid, planar structure and the presence of heteroatoms make the isoxazole ring an interesting building block for functional organic materials. Research in this area is exploring their potential applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Spectroscopic Data

The structural characterization of 3,5-disubstituted isoxazoles is routinely performed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following table provides representative ¹H and ¹³C NMR data for 3,5-diphenylisoxazole.

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹H (isoxazole-H4) | 6.84 (s, 1H) | [4][5] |

| ¹H (Aryl-H) | 7.48-7.86 (m, 10H) | [4][5] |

| ¹³C (isoxazole-C3) | 162.9-163.1 | [4][5] |

| ¹³C (isoxazole-C4) | 97.4-97.5 | [4][5] |

| ¹³C (isoxazole-C5) | 170.3-170.5 | [4][5] |

| ¹³C (Aryl-C) | 125.9-130.2 | [4][5] |

Conclusion

3,5-Disubstituted isoxazoles represent a class of heterocyclic compounds with immense value in organic synthesis. Their straightforward and efficient synthesis, primarily through the 1,3-dipolar cycloaddition, coupled with their diverse reactivity, particularly their propensity for ring-opening reactions, makes them powerful tools for the construction of complex molecular architectures. The prevalence of this scaffold in numerous biologically active molecules underscores its importance in drug discovery and development. As research continues to uncover novel synthetic methodologies and applications, the role of 3,5-disubstituted isoxazoles in the advancement of chemical and biomedical sciences is set to expand even further.

References

- 1. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. 3,5-diphenyloxazole synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. impactfactor.org [impactfactor.org]

- 15. Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Bromomethyl)-3-phenylisoxazole: IUPAC Nomenclature, Chemical Identifiers, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Bromomethyl)-3-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its IUPAC name, various chemical identifiers, and presents a plausible experimental protocol for its synthesis based on established chemical principles. Furthermore, it summarizes the biological activities of structurally related compounds to infer the potential applications of this compound in drug discovery.

Core Chemical Data

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 5-(bromomethyl)-3-phenyl-1,2-oxazole |

| CAS Number | 2039-50-1[1] |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| InChI | InChI=1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2 |

| InChIKey | ANRMBFFXQKJEIS-UHFFFAOYSA-N |

| SMILES | BrCc1cc(no1)c2ccccc2 |

| PubChem Substance ID | 329815876 |

| MDL Number | MFCD00159724 |

Plausible Synthetic Protocol

While a specific detailed protocol for the synthesis of this compound was not explicitly found in the reviewed literature, a highly probable synthetic route involves the radical bromination of 5-methyl-3-phenylisoxazole. This method, known as the Wohl-Ziegler reaction, is a standard procedure for the bromination of allylic and benzylic positions, and by analogy, the methyl group on the isoxazole ring.[2][3]

Reaction Scheme:

Detailed Methodology:

Step 1: Synthesis of 5-methyl-3-phenylisoxazole (Precursor)

The precursor, 5-methyl-3-phenylisoxazole, can be synthesized via a 1,3-dipolar cycloaddition reaction between benzaldoxime and a suitable three-carbon synthon like propargyl alcohol.

-

Preparation of Benzaldoxime: To a solution of benzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) is added. The reaction mixture is stirred at room temperature until completion.

-

Cycloaddition: The resulting benzaldoxime is then reacted with propargyl alcohol in the presence of a suitable oxidizing agent (e.g., N-chlorosuccinimide followed by a base) to facilitate the in situ generation of the nitrile oxide, which then undergoes cycloaddition to form the isoxazole ring.

Step 2: Bromination of 5-methyl-3-phenylisoxazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-3-phenylisoxazole (1 equivalent) in anhydrous carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C) and irradiated with a UV lamp to initiate the radical chain reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Analysis of structurally related molecules provides insights into the potential therapeutic applications of this compound.

Inferred Biological Profile:

| Biological Target/Activity | Structurally Related Compounds | Potential Mechanism of Action |

| Anticancer | Phenylisoxazole-based histone deacetylase (HDAC) inhibitors, 3-bromo-4,5-dihydroisoxazole derivatives as GAPDH inhibitors. | Inhibition of key enzymes involved in cancer cell proliferation and metabolism, such as HDACs and GAPDH. |

| Antibacterial | Fluoroquinolone analogs. | A supplier suggests a mode of action similar to fluoroquinolones, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. |

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, this compound could potentially modulate signaling pathways critical for cancer cell survival and proliferation.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis can likely be achieved through a straightforward radical bromination of the corresponding methyl-isoxazole precursor. While direct biological data is scarce, the prevalence of the phenylisoxazole motif in bioactive compounds suggests that derivatives of this compound could exhibit interesting anticancer and antibacterial properties. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Bromomethyl)-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 5-(Bromomethyl)-3-phenylisoxazole. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 82.5 - 85 °C | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Stability | Stable under normal conditions | [3] |

Synthesis and Characterization

A detailed experimental protocol for the synthesis of this compound has been described, utilizing a metal-free, multi-component reaction. This method involves the 1,3-dipolar cycloaddition of in situ generated nitrile oxide with propargyl bromide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported metal-free approach for the regioselective synthesis of isoxazoles.

Materials:

-

Substituted benzaldehyde

-

Hydroxylamine hydrochloride

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

Propargyl bromide

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

A solution of hydroxylamine hydrochloride in DMF/water is prepared.

-

The substituted benzaldehyde is added to the solution, and the mixture is stirred at room temperature.

-

N-Chlorosuccinimide (NCS) is added portion-wise to the reaction mixture, which is then stirred for an additional period.

-

Triethylamine (Et₃N) and propargyl bromide are subsequently added, and the reaction is stirred at room temperature.

-

Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Yield: 84% (as reported for the synthesis of this compound).

Characterization Data

¹H NMR (400 MHz, CDCl₃): δ 7.80–7.78 (m, 2H), 7.46–7.45 (m, 3H), 6.63 (s, 1H), 4.51 (s, 2H).

Biological Activity

While specific studies on the biological activity of this compound are limited, the isoxazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[4] Derivatives of isoxazole have demonstrated potential as anticancer agents and enzyme inhibitors.[5][6][7]

The bromomethyl group at the 5-position makes this compound a reactive building block for the synthesis of a diverse library of derivatives, which can be screened for various biological targets. The exploration of its potential anticancer and enzyme inhibitory activities could be a promising area for future research.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

Caption: General workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. However, given the known anticancer and enzyme inhibitory activities of other isoxazole derivatives, it is plausible that this compound or its derivatives could interact with various cellular signaling cascades.

The following diagram illustrates a hypothetical logical relationship for investigating the potential biological activity of this compound, starting from its synthesis and leading to the exploration of its effects on cellular pathways.

Caption: A proposed workflow for investigating the biological activity of this compound.

This technical guide serves as a foundational resource on this compound. Further experimental investigations are required to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications.

References

- 1. This compound | 2039-50-1 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. espublisher.com [espublisher.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 5-(Halomethyl)isoxazoles: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been a privileged structure in medicinal chemistry, gracing numerous FDA-approved drugs.[1] Among its diverse derivatives, the 5-(halomethyl)isoxazole class has emerged as a particularly intriguing and versatile building block in the quest for novel therapeutic agents. The presence of a reactive halomethyl group at the 5-position provides a synthetic handle for a wide array of chemical transformations, enabling the creation of diverse molecular architectures with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of 5-(halomethyl)isoxazole derivatives, focusing on their synthesis, quantitative biological data, and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Synthetic Strategies: Forging the 5-(Halomethyl)isoxazole Core

The primary and most efficient method for the synthesis of 5-(halomethyl)isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a suitable three-carbon synthon bearing a halomethyl group. A common and effective approach involves the in-situ generation of nitrile oxides from aldoximes, which then react with halo-substituted alkynes or allenes.

One of the most widely employed methods for generating 5-(chloromethyl)isoxazoles is the reaction of aldoximes with 2,3-dichloro-1-propene. This one-pot synthesis is efficient for both aromatic and aliphatic aldoximes, with the excess 2,3-dichloro-1-propene often serving as both the solvent and reagent.[1] Another key synthetic route involves the reaction of 3-chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketones with hydroxylamine hydrochloride to yield 3-alkyl(aryl)-5-chloromethylisoxazoles.[2]

The Gabriel phthalimide synthesis has been successfully applied to convert 5-aryl-3-(chloromethyl)isoxazoles into the corresponding 3-aminomethyl-5-arylisoxazoles, further highlighting the synthetic utility of the chloromethyl group for introducing nitrogen-containing functionalities.[3]

Biological Activities and Therapeutic Promise

5-(Halomethyl)isoxazole derivatives have demonstrated a remarkable range of biological activities, with anticancer and antioxidant properties being the most extensively studied. The electrophilic nature of the halomethyl group allows these compounds to potentially interact with various biological nucleophiles, contributing to their mechanism of action.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 5-(halomethyl)isoxazole derivatives against a panel of human cancer cell lines. The antiproliferative activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Isoxazole derivatives, as a class, have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of topoisomerase, and disruption of tubulin polymerization.[2][4] While specific signaling pathways for 5-(halomethyl)isoxazole derivatives are not yet fully elucidated, it is plausible that they share similar mechanisms with other anticancer isoxazoles.

Antioxidant Activity

Several isoxazole derivatives have been reported to possess significant antioxidant properties. The antioxidant capacity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, a series of isoxazole-carboxamide derivatives were evaluated for their antioxidant potential, with some compounds exhibiting notable activity.[5]

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various 5-(halomethyl)isoxazole derivatives, the following tables summarize the available quantitative data from the literature.

Table 1: Synthesis Yields of Selected 5-(Halomethyl)isoxazole Derivatives

| Compound/Derivative | Reactants | Reaction Conditions | Yield (%) | Reference |

| 3-Aryl-5-(chloromethyl)isoxazole | Aryl aldoxime, 2,3-dichloro-1-propene | One-pot | Not specified | [1] |

| 3-Alkyl(aryl)-5-(chloromethyl)isoxazole | 3-Chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketone, Hydroxylamine hydrochloride | Not specified | Not specified | [2] |

| Methyl 4-oxo-5-((5-phenylisoxazol-3-yl)methoxy)-4H-pyran-2-carboxylate | Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, 3-(chloromethyl)-5-phenylisoxazole | DMF, K2CO3 | 51 | [6] |

Table 2: Anticancer Activity (IC50) of Selected Isoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Isoxazole-carboxamide derivative 2a | MCF-7 (Breast) | 39.80 (µg/ml) | [5] |

| Isoxazole-carboxamide derivative 2d | HeLa (Cervical) | 15.48 (µg/ml) | [5] |

| Isoxazole-carboxamide derivative 2d | Hep3B (Liver) | ~23 (µg/ml) | [5] |

| Isoxazole-carboxamide derivative 2e | Hep3B (Liver) | ~23 (µg/ml) | [5] |

| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative | A549, COLO 205, MDA-MB 231, PC-3 | < 12 |

Table 3: Antioxidant Activity of a Selected Isoxazole Derivative

| Compound | Assay | IC50 (µg/ml) | Reference |

| Isoxazole-carboxamide derivative 2a | DPPH radical scavenging | 7.8 ± 1.21 | [5] |

Experimental Protocols

To aid in the practical application of the discussed research, detailed methodologies for key experiments are provided below.

General Procedure for the Synthesis of 3-Aryl-5-(chloromethyl)isoxazoles via [3+2] Cycloaddition

This protocol is adapted from the one-pot synthesis method.[1]

Materials:

-

Aryl aldoxime (1.0 eq)

-

2,3-dichloro-1-propene (serves as solvent and reagent)

-

Appropriate reaction vessel with a reflux condenser and magnetic stirrer

Procedure:

-

To a solution of the aryl aldoxime in an excess of 2,3-dichloro-1-propene, the reaction mixture is heated to reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the excess 2,3-dichloro-1-propene is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

The structure of the purified 3-aryl-5-(chloromethyl)isoxazole is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol for MTT Assay for Cell Viability

This is a generalized protocol for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

Test compounds (5-(halomethyl)isoxazole derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours. A vehicle control (DMSO) should be included.

-

Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing the Core Concepts

To provide a clearer understanding of the relationships and processes discussed, the following diagrams have been generated using Graphviz.

Caption: General synthetic scheme for 3-aryl-5-(chloromethyl)isoxazoles.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: Plausible anticancer mechanisms of isoxazole derivatives.

Conclusion and Future Directions

The 5-(halomethyl)isoxazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the inherent reactivity of the halomethyl group provide a robust platform for the generation of diverse chemical libraries. The promising anticancer and antioxidant activities observed for some derivatives warrant further investigation and optimization.

Future research in this area should focus on several key aspects. A systematic exploration of the structure-activity relationships (SAR) by varying the substituents at the 3-position of the isoxazole ring and modifying the nature of the halogen at the 5-methyl position is crucial for enhancing potency and selectivity. Elucidating the specific molecular targets and signaling pathways affected by these compounds will provide a deeper understanding of their mechanism of action and guide rational drug design. Furthermore, in vivo efficacy and pharmacokinetic studies of the most promising candidates are essential to translate the in vitro findings into potential clinical applications. The continued exploration of 5-(halomethyl)isoxazole derivatives holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. espublisher.com [espublisher.com]

- 4. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety, Handling, and Storage of 5-(Bromomethyl)-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 5-(Bromomethyl)-3-phenylisoxazole, a versatile heterocyclic building block used in pharmaceutical research and development. Adherence to the following protocols is crucial to ensure laboratory safety and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO | |

| Molecular Weight | 238.08 g/mol | |

| Physical Form | Solid | |

| Melting Point | Estimated: 184-185 °C (based on 5-(4-bromophenyl)-3-phenylisoxazole) |

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety precautions.

GHS Hazard Classification:

| Hazard Class | Category | Signal Word | Hazard Statement | Pictogram |

| Acute Toxicity (Oral) | 4 | Warning | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | 1B/1C | Danger | H314: Causes severe skin burns and eye damage | GHS05 |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage | GHS05 |

Toxicological Data:

Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound to prevent exposure.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant laboratory coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.

-

Ensure complete skin coverage; do not leave any skin exposed.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

Handling Workflow:

Caption: Standard workflow for safely handling this compound.

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry place. |

| Container | Keep in a tightly sealed, original container. |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, and strong reducing agents. |

| Ventilation | Store in a well-ventilated area. |

Chemical Incompatibility and Reactivity:

This compound is a reactive compound due to the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions.

-

Strong Oxidizing Agents: May react violently, leading to fire or explosion.

-

Strong Bases: Can lead to decomposition or unwanted side reactions.

-

Strong Reducing Agents: May cause a vigorous reaction.

The isoxazole ring itself is generally stable but can be susceptible to cleavage under certain conditions, such as high heat or extreme pH.

Incompatibility Relationship Diagram:

Caption: Chemical incompatibilities of this compound.

Accidental Release and First Aid Measures

Accidental Release:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a general synthetic approach for 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2] The reactive bromomethyl group can be introduced before or after the formation of the isoxazole ring.

General Synthetic Pathway Concept:

Caption: Conceptual synthetic pathway for this compound.

Note: This is a generalized representation. The actual experimental conditions, including solvent, temperature, and catalysts, would need to be optimized for this specific synthesis.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect in a labeled, sealed container.

-

Contaminated Materials: Any materials used to clean up spills or that have come into contact with the compound (e.g., gloves, absorbent pads) should be disposed of as hazardous waste.

-

Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

This technical guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of sound laboratory practices. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before use.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(Bromomethyl)-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-(Bromomethyl)-3-phenylisoxazole, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of the precursor, (3-phenylisoxazol-5-yl)methanol, followed by its subsequent bromination.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The bromomethyl group provides a reactive handle for further molecular elaboration, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This document outlines a reliable and reproducible method for the preparation of this important synthetic intermediate.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the [3+2] cycloaddition of a nitrile oxide, generated in situ from benzaldoxime, with propargyl alcohol to yield (3-phenylisoxazol-5-yl)methanol. The subsequent step is the conversion of the hydroxymethyl group to a bromomethyl group. While direct conversion is possible, a common and well-documented approach involves the radical bromination of the analogous 5-methyl-3-phenylisoxazole. For the purpose of providing a robust and detailed protocol, we will focus on the synthesis of the alcohol precursor, which can then be brominated.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (3-phenylisoxazol-5-yl)methanol

This protocol is adapted from a literature procedure for the synthesis of the precursor alcohol.[1]

Materials:

-

Benzaldoxime

-

N,N-dimethylformamide (DMF)

-

N-Chlorosuccinimide (NCS)

-

Propargyl alcohol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

L-Ascorbic acid

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

-

Saturated solution of ethylenediaminetetraacetic acid (EDTA)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottomed flask, dissolve benzaldoxime (5.0 g, 41.3 mmol) in 20 ml of N,N-dimethylformamide.

-

Add N-chlorosuccinimide (1.20 g, 9.1 mmol) to the solution and heat until the NCS dissolves.

-

Stir the mixture at room temperature for 20 minutes.

-

Add the remaining N-chlorosuccinimide (4.80 g, 36.4 mmol) in batches while maintaining the temperature below 308 K.

-

After stirring for 3 hours, add propargyl alcohol (2.78 g, 49.6 mmol).

-

Subsequently, add a saturated solution of CuSO₄·5H₂O (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).

-

Add a solution of K₂CO₃ (3.14 g, 45.5 mmol) to the mixture and stir for 1 hour.

-

Dilute the reaction mixture with a saturated solution of ethylenediaminetetraacetic acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 ml).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 by volume) as the eluent to afford (3-phenylisoxazol-5-yl)methanol as a pale yellow solid.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Yield | 61.7% | [1] |

| Melting Point | 325–326 K | [1] |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.18 g/mol |

Step 2: Synthesis of this compound from 5-methyl-3-phenylisoxazole

This protocol describes a general and effective method for the benzylic bromination of a methyl group on an aromatic heterocycle using N-Bromosuccinimide (NBS).

Materials:

-

5-methyl-3-phenylisoxazole

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or cyclohexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with a light source (e.g., sunlamp) for photochemical initiation

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methyl-3-phenylisoxazole in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

-

Heat the reaction mixture to reflux under photochemical initiation (e.g., using a sunlamp).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO | |

| Molecular Weight | 238.08 g/mol | |

| Physical Form | Solid |

Logical Relationship of Synthesis Steps

Caption: Logical flow from starting materials to the final product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.

-

Carbon tetrachloride is a hazardous solvent and should be handled with extreme caution. Safer alternatives should be considered where possible.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Experimental Protocol for Nucleophilic Substitution on 5-(Bromomethyl)-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on 5-(bromomethyl)-3-phenylisoxazole. This versatile building block is of significant interest in medicinal chemistry due to the isoxazole core, a key pharmacophore in numerous therapeutic agents. The reactive bromomethyl group allows for the straightforward introduction of a wide array of functionalities, enabling the synthesis of diverse compound libraries for drug discovery and development.

General Reaction Scheme

The fundamental transformation involves the displacement of the bromide ion from this compound by a nucleophile. This reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a new bond and the expulsion of the bromide leaving group.

Caption: General scheme for the nucleophilic substitution on this compound.

Experimental Protocols

The following protocols are generalized procedures for nucleophilic substitution reactions on this compound with a range of nitrogen, oxygen, sulfur, and carbon-based nucleophiles. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Reaction with Nitrogen Nucleophiles (e.g., Amines, Azides)

This protocol outlines a general method for the synthesis of 5-(aminomethyl)- and 5-(azidomethyl)-3-phenylisoxazole derivatives.

Materials:

-

This compound

-

Nitrogen nucleophile (e.g., morpholine, sodium azide)

-